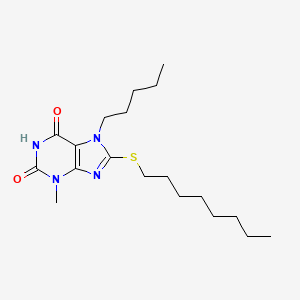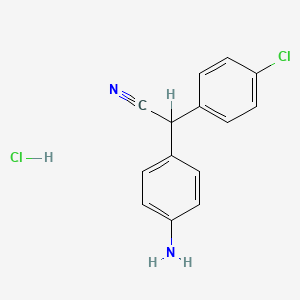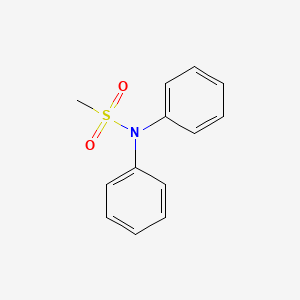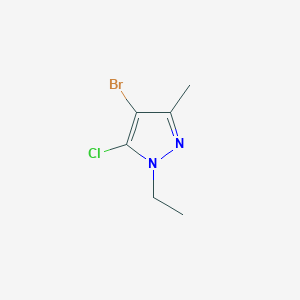
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a thioureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Naphthalene-1-carbonyl Intermediate: This step involves the acylation of naphthalene to form the naphthalene-1-carbonyl chloride.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using trichloromethyl chloroformate.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the trichloromethyl intermediate with thiourea under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thioureido intermediate with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Naphthalene-based compounds: Compounds containing the naphthalene ring with various functional groups.
Thioureido compounds: Compounds with the thioureido linkage but different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, trichloromethyl group, and thioureido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H16Cl3N3O3S |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
4-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-10-8-13(9-11-14)18(29)30)26-17(28)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChI Key |
LKLIOTVDIZPHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



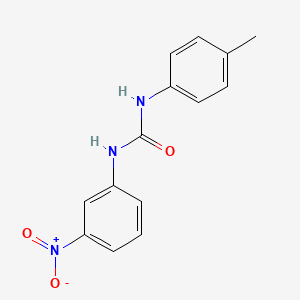

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)
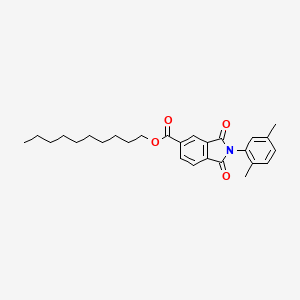
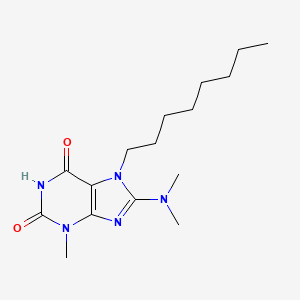
![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)

